Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
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Overview
Description
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . This compound is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity .
Preparation Methods
The synthesis of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene . This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can be further processed to obtain the desired compound . The reaction conditions often include the use of toluene as a solvent and the application of heat to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate is utilized in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of spirocyclic compounds on biological systems . Industrially, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate involves its interaction with molecular targets and pathways within a system . The spirocyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways . This interaction can lead to various effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 4-oxospiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-15-11(14)9-5-8-12(10(9)13)6-3-4-7-12/h9H,2-8H2,1H3 |
InChI Key |
WMULSTYRCCOBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(C1=O)CCCC2 |
Origin of Product |
United States |
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